N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-3-7-16(8-4-14)19(21)20(17-9-5-15(2)6-10-17)18-11-12-24(22,23)13-18/h3-12,18H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJUHMQPKFRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(4-methylphenyl)-2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido-dihydrothiophene ring to a thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxido-dihydrothiophene ring and benzamide moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy: The target compound exhibits characteristic C=O (benzamide) and S=O (sulfone) stretches at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively. Analogous compounds with triazole or thienylidene cores (e.g., ) lack the C=O stretch due to tautomerization or structural rearrangement . Fluorinated analogs (e.g., 3-fluoro substitution in ) show C-F vibrations at ~1100–1150 cm⁻¹, absent in the non-fluorinated target compound.
NMR Analysis :
- Thermal Stability: Melting points for dihydrothiophene sulfone derivatives range from 175–268°C, influenced by substituent bulkiness.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dioxido-2,3-dihydrothiophene ring and a benzamide moiety, which contribute to its diverse biological properties.
- Molecular Formula : C18H19N3O3S
- Molar Mass : 357.42 g/mol
- CAS Number : 863021-40-3
- Density : Predicted to be around 1.5 g/cm³
- Boiling Point : Estimated at 677.1 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to significant therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and modulation of cell cycle progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of thiophene-based compounds. This compound was found to be among the most potent against Gram-positive bacteria .
- Cancer Cell Studies : Research conducted at a leading cancer research institute demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted its mechanism involving the p53 pathway, leading to increased apoptosis .
- Comparative Analysis : In a comparative study of similar compounds, this compound exhibited superior activity compared to other benzamide derivatives, particularly in terms of selectivity towards cancer cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide?
- Methodological Answer : Synthesis typically involves sequential coupling of the dihydrothiophene sulfone and benzamide moieties. Key steps include:
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Nucleophilic substitution : Reacting 4-methylbenzoic acid chloride with 3-amino-1,1-dioxido-2,3-dihydrothiophene under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or THF .
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Suzuki-Miyaura cross-coupling : Introducing the 4-methylphenyl group via palladium catalysis, requiring precise stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Table 1 : Representative Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Nucleophilic Substitution DMF, 60°C, 12 h, Et₃N (2 eq) 78 92 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h 65 89
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., dihydrothiophene protons at δ 3.1–3.5 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- FT-IR : Confirm sulfone (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1680 cm⁻¹) groups .
- HRMS : Validate molecular formula (C₂₀H₂₁NO₃S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism or twinning) require:
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High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
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Twin refinement in SHELXL : Apply BASF and TWIN commands to model overlapping lattices .
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Validation tools : Check R₁/Rw₁ convergence (<5% difference) and ADP consistency using PLATON .
Table 2 : Crystallographic Data Comparison
Parameter Study A (Untwinned) Study B (Twinned) Resolution (Å) R₁ (%) 3.2 4.8 0.84 Rw₁ (%) 8.1 10.3 0.84 Reference
Q. What strategies optimize reaction yields in the presence of competing side reactions?
- Methodological Answer : Mitigate side reactions (e.g., over-alkylation or sulfone oxidation) by:
- Temperature control : Maintain ≤60°C during amide coupling to prevent racemization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during Suzuki coupling .
- Real-time monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress .
Q. How do computational models predict the compound’s reactivity with biological targets?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using PDB 1M17, with force fields (AMBER) to optimize ligand-protein interactions .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with experimental IC₅₀ values .
Data Contradiction Analysis
Q. Why do NMR spectra show variability in aromatic proton splitting patterns?
- Methodological Answer : Dynamic rotational isomerism (e.g., restricted rotation of the 4-methylphenyl group) causes peak broadening. Solutions include:
- Variable-temperature NMR : Collect spectra at 25°C and −40°C to freeze conformers .
- COSY/TOCSY : Identify coupling partners to distinguish overlapping signals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
